1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene
Description
1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with an iodine atom at position 1, a trifluoromethyl (-CF₃) group at position 4, and a pent-4-en-1-yloxy group at position 2. This compound is of interest in organic synthesis, agrochemical research, and materials science due to its unique electronic and structural features .
Properties
CAS No. |
920334-25-4 |
|---|---|
Molecular Formula |
C12H12F3IO |
Molecular Weight |
356.12 g/mol |
IUPAC Name |
1-iodo-2-pent-4-enoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C12H12F3IO/c1-2-3-4-7-17-11-8-9(12(13,14)15)5-6-10(11)16/h2,5-6,8H,1,3-4,7H2 |
InChI Key |
OJNXXYVSHBCVQV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCOC1=C(C=CC(=C1)C(F)(F)F)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that contains a trifluoromethyl group.
Etherification: The pent-4-en-1-yloxy group is introduced via an etherification reaction, where the benzene derivative reacts with pent-4-en-1-ol in the presence of a base such as potassium carbonate (K2CO3).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation: The compound can undergo oxidation reactions, particularly at the pent-4-en-1-yloxy group, using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4), targeting the double bond in the pent-4-en-1-yloxy group.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Medicinal Chemistry: It is explored for its potential biological activities and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism by which 1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. The molecular targets and pathways involved are determined by the nature of the reactions it undergoes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison of the target compound with analogous derivatives, focusing on substituent effects, reactivity, and applications.
Substituent Variations and Molecular Properties
Key Observations :
- Steric Effects : The pentenyloxy group introduces moderate steric bulk compared to benzyloxy (bulkier) and methoxy (smaller).
- Electronic Effects : Trifluoromethoxy (-OCF₃) is more electron-withdrawing than pentenyloxy, altering aromatic ring reactivity .
- Conjugation Potential: The pent-4-en-1-yloxy group’s double bond may enable conjugation, influencing solubility and reactivity .
Reactivity in Nucleophilic Substitution Reactions
The iodine atom at position 1 makes the compound susceptible to aromatic nucleophilic substitution (SNAr). demonstrates that 1-iodo-2-(trifluoromethyl)benzene reacts with nucleophiles like imidazole under redox-catalyzed conditions . By analogy:
- Pentenyloxy vs. Methoxy : The electron-donating nature of methoxy may slightly deactivate the ring compared to pentenyloxy, which has a mixed electronic effect due to its unsaturated chain.
- Benzyloxy Substituents : The bulky benzyloxy group in 2-(benzyloxy)-4-iodo-1-(trifluoromethyl)benzene may hinder nucleophilic attack at position 1, reducing reaction yields .
Biological Activity
1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene, with the chemical formula CHFIO, is a compound of interest due to its potential biological activity. The presence of the iodine atom and the trifluoromethyl group suggests it may possess unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicinal chemistry.
The compound features a complex structure that includes:
- Iodine : Known for enhancing lipophilicity and biological activity.
- Trifluoromethyl group : Often associated with increased metabolic stability and bioactivity.
- Pent-4-en-1-yl ether : This moiety may influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, primarily focusing on its effects on cellular processes and its potential as a therapeutic agent.
- Antimicrobial Activity : Preliminary studies suggest that compounds containing iodine and trifluoromethyl groups can exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
- Anticancer Potential : The structural features of this compound indicate possible interactions with cancer cell signaling pathways. Compounds with similar structures have been shown to inhibit tumor growth by inducing apoptosis in cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes, which can lead to altered drug metabolism or enhanced therapeutic effects.
Case Studies
Recent investigations into the biological activity of similar compounds provide insights into potential applications:
-
Study on Antimicrobial Effects :
- A study evaluated the antimicrobial efficacy of various halogenated compounds, highlighting that iodine-containing derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. The effectiveness was attributed to their ability to penetrate bacterial membranes and disrupt cellular functions .
- Cancer Cell Line Studies :
- Enzyme Activity Modulation :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
